N,N-diethyl-3-nitrobenzamide
Overview
Description
N,N-diethyl-3-nitrobenzamide is a chemical compound with the linear formula C11H14N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N,N-diethyl-3-nitrobenzamide is characterized by a linear formula of C11H14N2O3 . The molecular weight is 222.246 .Scientific Research Applications
Organic Chemistry
- Field : Organic Chemistry .
- Application : The compound “N,N-diethyl-3-methylbenzamide” is used in the development of new techniques for the preparation of organic compounds .
- Method : This involves the use of copper-based metal-organic frameworks to promote oxidative couplings, allowing the synthesis of amides in a very effective manner . The reaction presents difficulties due to the acid–base reaction between the components, so it is necessary to use more energetic conditions . Alternatively, coupling reagents or activators can be used to facilitate the transformation, although this usually involves additional reaction steps . Oxidative couplings have proved to be an interesting alternative in carbon-nitrogen bond formation .
- Results : This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .
Materials Science
- Field : Materials Science .
- Application : The compound “N,N-diethyl-3-methylbenzamide” (DEET), the most widely used insect repellent, is shown to serve as a greener solvent . This could lower production barriers and facilitate applications such as drug delivery .
- Method : DEET-loaded metal-organic frameworks (MOFs) can be leveraged in controlled-release insect repellent formulations . This involves the use of DEET as a solvent to load the MOFs, which can then be used to slowly release the DEET over time .
- Results : This methodology has been successfully applied to create controlled-release insect repellent formulations .
Pharmaceuticals
- Field : Pharmaceuticals .
- Application : The compound “N,N-diethyl-3-methylbenzamide” (DEET), the most widely used insect repellent, is shown to serve as a greener solvent . This could lower production barriers and facilitate applications such as drug delivery .
- Method : DEET-loaded metal-organic frameworks (MOFs) can be leveraged in controlled-release drug delivery formulations . This involves the use of DEET as a solvent to load the MOFs, which can then be used to slowly release the drug over time .
- Results : This methodology has been successfully applied to create controlled-release drug delivery formulations .
properties
IUPAC Name |
N,N-diethyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-6-5-7-10(8-9)13(15)16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXQMTJOJKBZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324380 | |
Record name | N,N-diethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-nitrobenzamide | |
CAS RN |
2433-21-8 | |
Record name | 2433-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-diethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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